4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H25N5O5S3 and its molecular weight is 583.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
Compounds containing dihydroisoquinolin, thiadiazol, and sulfonamide groups have been synthesized and explored for their biological and pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, and cytotoxic activities. For instance, sulfonamide derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, showing significant activity in preliminary screenings (Patel et al., 2009; Ghorab et al., 2015). Such studies indicate that the subject compound could be explored for similar pharmacological profiles due to its structural features.
Anticancer Potential
The incorporation of sulfonyl and benzamide functionalities has shown to impart significant anticancer activities in synthesized molecules. Certain sulfonyl benzamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing low toxicity in normal human kidney cells. This suggests a potential for selective anticancer effects, which could make the subject compound a candidate for further exploration in oncology research (Ravichandiran et al., 2019).
Chemical Synthesis and Methodology Development
The synthesis of compounds containing dihydroisoquinoline and thiadiazole groups involves complex reactions and can lead to the development of novel synthetic methodologies. For example, the synthesis of highly functionalized dihydroisoquinolines through bromonium ylide intermediates showcases innovative approaches to constructing complex heterocyclic compounds (He et al., 2016). Such methodologies could be applicable in the synthesis of the subject compound, offering insights into new chemical transformations and reaction conditions.
Mechanism of Action
Target of action
, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial. Isoquinoline derivatives also have a broad spectrum of biological activities.
Mode of action
The mode of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical pathways
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which can have downstream effects on cell division and growth .
Result of action
Given the general mode of action of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may inhibit cell division and growth, particularly in bacterial and cancer cells .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S3/c1-2-24-28-29-26(37-24)30-38(33,34)22-13-9-21(10-14-22)27-25(32)19-7-11-23(12-8-19)39(35,36)31-16-15-18-5-3-4-6-20(18)17-31/h3-14H,2,15-17H2,1H3,(H,27,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVSSMQBAHZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.